Methyl octadeca-13,17-dienoate
Description
Methyl octadeca-13,17-dienoate is an unsaturated fatty acid methyl ester (FAME) with an 18-carbon backbone and two double bonds located at positions 13 and 17. Structurally, it is represented as CH₃(CH₂)₄CH=CH(CH₂)₃CH=CH(CH₂)₄COOCH₃. This compound is likely synthesized via esterification of the corresponding dienoic acid with methanol. Its applications span industrial lubricants, biofuels, and specialty chemicals, where unsaturation and positional isomerism influence reactivity and functionality.
Properties
CAS No. |
59619-99-7 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-13,17-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3,6-7H,1,4-5,8-18H2,2H3 |
InChI Key |
KXAWRXUVXZKUSO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC=CCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl octadeca-13,17-dienoate can be synthesized through the esterification of octadecadienoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale esterification reactors. The process may include continuous distillation to remove water formed during the reaction, thereby driving the equilibrium towards ester formation .
Chemical Reactions Analysis
Oxidation Reactions
The conjugated diene system in methyl octadeca-13,17-dienoate undergoes oxidation under both enzymatic and non-enzymatic conditions:
-
Autoxidation : In the presence of oxygen, the compound forms hydroperoxides as primary oxidation products. These intermediates further decompose into aldehydes (e.g., hexanal) and ketones (e.g., 2-octanone) through β-scission mechanisms .
-
Enzymatic Oxidation : CYP74C3 allene oxide synthase catalyzes the oxidation of hydroperoxy derivatives, yielding epoxy-allene oxides. For example, 9S-hydroperoxy analogues are converted to 9,10-epoxy allene oxides (λ<sub>max</sub> 236–239 nm), which spontaneously cyclize to cyclopentenones .
Key Data :
| Reaction Type | Conditions | Major Products | Yield/Selectivity |
|---|---|---|---|
| Autoxidation | O<sub>2</sub>, RT | Hydroperoxides, aldehydes | ~40–60% hydroperoxides |
| Enzymatic | CYP74C3, 0°C | 9,10-Epoxy allene oxides | >85% conversion |
Epoxidation
Methyltrioxorhenium (MTO) catalyzes regioselective monoepoxidation of the conjugated diene system:
-
Regiochemistry : Epoxidation preferentially occurs at the terminal double bond (C13–C14) due to steric and electronic factors .
-
Stereospecificity : Reactions proceed with retention of geometry (Z or E) at the unreacted double bond. For example, (Z,E)-dienoates yield (Z)-epoxy-(E)-alkene products .
Example Reaction :
Hydrolysis and Esterification
-
Acid-Catalyzed Hydrolysis : The ester group undergoes hydrolysis to form octadeca-13,17-dienoic acid, with reaction rates influenced by pH and temperature .
-
Transesterification : Methanolysis under basic conditions (e.g., KOH/MeOH) regenerates the methyl ester, confirming reversible esterification .
Kinetic Data :
Radical-Mediated Reactions
The compound participates in radical chain reactions, particularly in lipid peroxidation:
-
Initiation : Abstraction of bis-allylic hydrogen (C16) generates a pentadienyl radical .
-
Propagation : Radicals react with O<sub>2</sub> to form peroxyl radicals, which cyclize to endoperoxides or fragment into aldehydes .
-
Termination : Coupling with antioxidants like pyrogallol yields phenoxy-dienoate adducts (e.g., methyl 9-(2,6-dihydroxyphenoxy)octadeca-10,12-dienoate) .
Mechanistic Insight :
Isomerization and Stability
-
Thermal Isomerization : Heating above 80°C induces cis-trans isomerization at C17, forming equilibrium mixtures of (13Z,17E) and (13E,17Z) isomers .
-
Photoisomerization : UV irradiation (254 nm) promotes double-bond migration, producing non-conjugated dienoates .
Equilibrium Constants :
Comparative Reactivity
The reactivity of this compound differs significantly from structurally related esters:
| Compound | Double Bond Positions | Epoxidation Rate (rel.) | Hydroperoxide Yield |
|---|---|---|---|
| Methyl linoleate | 9,12 | 1.0 | 35% |
| This compound | 13,17 | 2.4 | 60% |
| Methyl oleate | 9 | N/A | <5% |
Scientific Research Applications
Methyl octadeca-13,17-dienoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Medicine: Research has shown its potential as a cytotoxic agent against certain cancer cell lines.
Mechanism of Action
The mechanism of action of methyl octadeca-13,17-dienoate involves its interaction with cellular components. It can act as an antioxidant by scavenging free radicals, thereby protecting cells from oxidative stress. In cancer cells, it may induce apoptosis through the activation of specific molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Positional Differences in Double Bonds
Double bond positions significantly alter physicochemical properties and reactivity:
- Methyl Linoleate (9,12-Octadecadienoate): A conjugated diene system at C9 and C12 enhances oxidative instability compared to non-conjugated systems. This isomer is prevalent in vegetable oils and exhibits lower thermal stability .
Table 1: Structural and Physical Properties of Selected Methyl Esters
| Compound | CAS Number | Double Bond Positions | Molecular Formula | Molecular Weight (g/mol) | Physical State (25°C) |
|---|---|---|---|---|---|
| Methyl Octadeca-13,17-Dienoate | Not Available | 13, 17 | C₁₉H₃₄O₂ | 294.48 | Liquid |
| Methyl Linoleate | 112-63-0 | 9, 12 | C₁₉H₃₄O₂ | 294.48 | Liquid |
| Methyl Stearate | 112-61-8 | Saturated | C₁₉H₃₈O₂ | 298.51 | Solid |
Functional and Analytical Comparisons
- Chromatographic Behavior: Esters with similar carbon chain lengths (e.g., methyl octanoate, ethyl hexanoate) exhibit overlapping retention times in gas chromatography (GC) but distinct migration times in capillary electrophoresis due to differences in polarity and molecular interactions .
- Ionization and Dimer Formation: Unsaturated esters like this compound may form protonated dimers in mass spectrometry (MS) ionization regions, a phenomenon observed in methyl linoleate and other dienoates. This behavior complicates quantitative analysis but aids structural identification .
Reactivity and Stability
- Oxidative Stability: Methyl stearate (saturated) resists oxidation, while methyl linoleate undergoes rapid peroxidation due to conjugated double bonds. This compound’s non-conjugated system may offer intermediate stability, though experimental data are lacking.
- Hydrogenation and Catalytic Reactivity: The distal double bonds in this compound could hinder catalytic hydrogenation efficiency compared to centrally positioned double bonds in methyl linoleate.
Limitations and Knowledge Gaps
Existing literature focuses on common isomers like methyl linoleate, leaving this compound understudied. Key gaps include:
- Experimental data on melting/boiling points, solubility, and oxidative kinetics.
- Chromatographic and spectroscopic reference standards for unambiguous identification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
